molecular formula C16H15N7O2 B2370085 N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034462-75-2

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2370085
CAS No.: 2034462-75-2
M. Wt: 337.343
InChI Key: DZQPCQHISCLNQD-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a compound that holds significance in various fields of scientific research due to its unique structural components and potential applications. This compound belongs to a class of heterocyclic compounds, which often exhibit interesting biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves several key steps:

  • Formation of 1-ethyl-1H-pyrazol-4-yl compound: This can be synthesized through the reaction of ethylhydrazine with ethyl acetoacetate under reflux conditions.

  • Synthesis of 1,2,4-oxadiazole ring: This involves the reaction of the 1-ethyl-1H-pyrazol-4-yl compound with a nitrile oxide, which is typically generated in situ from a nitro compound and a base.

  • Coupling with benzimidazole-5-carboxylic acid: The final step involves coupling the 1,2,4-oxadiazol-5-yl-methyl intermediate with benzimidazole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production may follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient and scalable reactions. Specific reaction conditions would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo several types of chemical reactions:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Can be achieved using reducing agents such as lithium aluminium hydride.

  • Substitution: Various substitution reactions can be performed, particularly at the pyrazole ring, with halogenation agents or nucleophiles.

Common Reagents and Conditions

  • Oxidation: Typically carried out in acidic or neutral conditions with oxidizing agents.

  • Reduction: Generally performed in an inert atmosphere using strong reducing agents.

  • Substitution: Often requires catalysts or specific solvents to facilitate the reaction.

Major Products

The products of these reactions depend on the specific conditions used but can include oxidized forms, reduced derivatives, and various substituted analogs, each potentially offering different biological activities or chemical properties.

Scientific Research Applications

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has applications across various fields:

  • Chemistry: Used as a building block for synthesizing more complex molecules.

  • Biology: Exhibits potential as a tool for studying biological systems due to its interaction with certain proteins or enzymes.

  • Medicine: Investigated for potential therapeutic applications due to its ability to modulate biological pathways.

  • Industry: Could be used in the development of materials with specific properties, such as catalysts or polymers.

Comparison with Similar Compounds

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can be compared to similar compounds:

  • Similar Compounds: Include other heterocyclic compounds such as 1H-benzo[d]imidazole derivatives, 1,2,4-oxadiazole analogs, and 1-ethyl-1H-pyrazole based molecules.

  • Uniqueness: Its unique combination of the pyrazole, oxadiazole, and benzimidazole moieties contributes to its distinctive chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3H-benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2/c1-2-23-8-11(6-20-23)15-21-14(25-22-15)7-17-16(24)10-3-4-12-13(5-10)19-9-18-12/h3-6,8-9H,2,7H2,1H3,(H,17,24)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQPCQHISCLNQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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